ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazine core fused with a piperazine ring. The molecule contains a sulfanyl acetyl linker bridging the triazinone moiety and the piperazine-carboxylate ester group. Its synthesis likely involves multi-step reactions, including cyclization, sulfhydryl coupling, and esterification, similar to methods described for analogous heterocycles .
Properties
IUPAC Name |
ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-3-26-17(25)21-8-6-20(7-9-21)14(23)11-27-15-18-13-10-12(2)4-5-22(13)16(24)19-15/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIVNLVAMSJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the pyrido[1,2-a][1,3,5]triazin ring and subsequent functionalization. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, acetone, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations :
Core Heterocycle Diversity: The target compound’s pyrido[1,2-a][1,3,5]triazin-4-one core is distinct from pyrido[3,4-d]pyrimidinones (e.g., compound 44g) and imidazo[1,2-a]pyridines. This triazinone core may confer unique electronic properties and binding affinities compared to pyrimidinones or pyrazines .
Substituent Effects: Piperazine-carboxylate esters (common in all analogs) improve solubility and serve as bioisosteres for protonatable amines in drug design . The 8-methyl group on the triazinone core may sterically hinder off-target interactions compared to bulkier substituents like nitrophenyl or phenethyl groups in other analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely requires specialized conditions (e.g., controlled sulfhydryl coupling) compared to simpler acetal cyclizations or reductive aminations used for analogs .
Computational and Experimental Similarity Analysis
Chemical Similarity Metrics :
Using Tanimoto and Dice indices (common in virtual screening), the target compound shows moderate similarity (~0.6–0.7) to pyrido-pyrimidinones and imidazo-pyridines but lower similarity (~0.4) to pyrazine derivatives . This aligns with the structural clustering observed in Table 1.
Lumping Strategy Relevance :
As per , compounds with analogous cores (e.g., pyrido-triazines vs. pyrido-pyrimidines) may be grouped for computational modeling due to shared reactivity or pharmacokinetic profiles. However, the sulfanyl acetyl group in the target compound introduces distinct electronic features, warranting separate evaluation .
Research Implications and Gaps
Biological Activity : While analogs like compound 44g exhibit kinase inhibition, empirical data for the target compound are lacking. Its sulfanyl group may enhance interactions with cysteine-rich active sites (e.g., phosphatases), a hypothesis needing validation .
ADMET Properties: The piperazine-carboxylate ester likely improves solubility over non-esterified analogs, but metabolic stability (e.g., esterase susceptibility) remains uncharacterized .
Biological Activity
Ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate (hereafter referred to as "the compound") is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrido[1,2-a][1,3,5]triazinone core : A fused ring system containing nitrogen and sulfur atoms.
- Sulfanyl group : Enhances its reactivity and potential biological interactions.
- Piperazine moiety : Known for its role in drug development due to its ability to interact with various biological targets.
Chemical Formula and Characteristics
| Property | Value |
|---|---|
| Chemical Formula | C12H13N3O3S |
| Molecular Weight | 279.31 g/mol |
| Density | 1.37 g/cm³ |
| Predicted Boiling Point | 396.1 °C |
Synthesis
The synthesis of the compound can be achieved through several methods, typically involving:
- Formation of the Pyrido[1,2-a][1,3,5]triazinone core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the sulfanyl group : Nucleophilic substitution using a suitable thiol.
- Acetylation : Using acetic anhydride or acetyl chloride to introduce the acetyl group.
Biological Activity
Research indicates that the compound exhibits a range of biological activities:
Antimicrobial Activity
Similar compounds have demonstrated significant antimicrobial properties. For instance, derivatives with comparable structures have shown activity against various bacteria including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 256 µg/mL . The presence of the sulfanyl group may enhance this activity by facilitating interactions with bacterial enzymes.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. A study highlighted that compounds with triazine cores exhibit notable cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Further exploration into the specific effects of this compound on cancer cells is warranted.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of the pyrido-triazine moiety combined with a sulfanyl group appears to confer unique properties compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 8-Methylquinoline | Methyl group on a quinoline ring | Antimicrobial | Lacks sulfur functionality |
| Pyridazine Derivatives | Similar nitrogen-containing heterocycles | Anticancer | Different nitrogen arrangement |
| Benzamide Derivatives | Amide linkage with aromatic systems | Enzyme inhibition | No triazine ring |
Case Studies and Research Findings
Recent studies have focused on compounds similar to this compound, revealing promising results:
- Antibacterial Screening : Compounds similar in structure were screened against multiple bacterial strains showing significant antibacterial activity at low concentrations .
- Cytotoxicity Assays : Investigations into the cytotoxic effects on various cancer cell lines indicated that modifications to the triazine core could enhance potency against specific types of cancer .
- Mechanistic Studies : Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects.
Q & A
Q. What are the established synthetic routes for ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Key steps:
- Thioether bond formation : Reacting 8-methyl-4-oxo-pyridotriazine with a chloroacetyl-piperazine intermediate under basic conditions (e.g., triethylamine in DCM) .
- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) improves purity, achieving yields up to 88% .
- Optimization : Adjusting stoichiometry (e.g., 7.5 equiv nucleophiles), temperature (0–50°C), and catalysts (e.g., trifluoroacetic acid) enhances efficiency .
Q. Example Synthetic Route Comparison
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Thioacetylation | Chloroacetyl chloride, DCM, 0°C → RT | 75% | 90% (HPLC) | |
| Cyclization | KMnO₄ oxidation, THF, reflux | 62% | 85% | |
| Purification | Silica gel column (cyclohexane:EtOAc) | 88% | >98% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolves piperazine and pyridotriazine protons (e.g., δ 7.54 ppm for aromatic protons, δ 5.16 ppm for methylene groups) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups .
- Mass Spectrometry (EI) : Molecular ion peaks (e.g., m/z 238 [M⁺]) validate molecular weight .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers align experimental design with theoretical frameworks to study this compound?
Methodological Answer:
- Conceptual Framework Selection : Link studies to piperazine-based drug design theories (e.g., bioisosterism, SAR principles) .
- Hypothesis Testing : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate via spectroscopy .
- Methodological Rigor : Follow evidence-based inquiry principles by defining observable parameters (e.g., reaction kinetics, binding affinity) early in experimental design .
Q. What structural features of this compound influence its reactivity and stability?
Methodological Answer:
- Piperazine Core : Enhances solubility and hydrogen-bonding capacity, critical for biological interactions .
- Thioether Linkage : Susceptible to oxidative degradation; stability studies require inert atmospheres (N₂) and antioxidants (e.g., BHT) .
- Pyridotriazine Moiety : Planar structure facilitates π-π stacking in crystallography; thermal analysis (TGA/DSC) reveals decomposition above 200°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) with PyMOL visualization .
- DFT Calculations : Gaussian 16 optimizes geometry and calculates Fukui indices to identify nucleophilic/electrophilic sites .
- AI-Driven Simulations : COMSOL Multiphysics integrates machine learning to model reaction pathways and predict byproducts .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values) using standardized protocols (e.g., fixed substrate concentrations) .
- Cross-Validation : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to isolate variables .
- Statistical Tools : Apply ANOVA to assess significance of outliers or batch effects in cytotoxicity data .
Q. What methodologies advance structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Screening : Synthesize analogs with modified piperazine (e.g., 4-phenylmethyl) or pyridotriazine (e.g., 8-ethyl) groups .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays to correlate substituents with IC₅₀ .
- 3D-QSAR : CoMFA/CoMSIA models map steric/electrostatic fields to activity trends .
Q. How can AI and automation enhance experimental design for derivatives of this compound?
Methodological Answer:
- Autonomous Laboratories : AI platforms (e.g., IBM RXN) propose synthetic routes and optimize conditions via reinforcement learning .
- High-Throughput Screening (HTS) : Robotics (e.g., Echo Liquid Handlers) test 1000+ derivatives/week for solubility and bioactivity .
- Real-Time Analytics : IoT-enabled spectrometers stream data to cloud-based dashboards for rapid iteration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
